3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one

Catalog No.
S14163002
CAS No.
M.F
C12H18O3
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one

Product Name

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one

IUPAC Name

3-(cyclohexanecarbonyl)oxan-4-one

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C12H18O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h9-10H,1-8H2

InChI Key

BNRGCIGPJNJGMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2COCCC2=O

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one is a chemical compound with the molecular formula C12H18O3C_{12}H_{18}O_{3} and a molecular weight of 210.27 g/mol. It is categorized under pyranones, which are cyclic compounds containing a six-membered ring with one oxygen atom and one carbonyl group. This compound is notable for its cyclohexanecarbonyl substituent, which contributes to its unique structural and functional properties. The compound's structure includes a dihydropyran moiety, which is significant in various organic synthesis applications and biological activities.

The chemical reactivity of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one can be explored through several types of reactions:

  • Nucleophilic Addition: The carbonyl group in the compound can undergo nucleophilic addition reactions, allowing for the introduction of various nucleophiles.
  • Cyclization Reactions: The structure can participate in cyclization reactions, forming more complex cyclic compounds.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze to yield corresponding acids or alcohols.

These reactions are essential for synthesizing derivatives or exploring its reactivity in medicinal chemistry.

The synthesis of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods:

  • Condensation Reactions: Reacting cyclohexanecarboxylic acid with appropriate pyran precursors under acidic conditions may yield the desired product.
  • One-Pot Synthesis: Utilizing multi-component reactions that allow for the formation of the pyran ring and carbonyl group simultaneously can simplify synthesis.
  • Functional Group Transformations: Starting from simpler pyranones and introducing the cyclohexanecarbonyl group through acylation reactions.

Each method's efficiency and yield depend on reaction conditions such as temperature, solvent choice, and catalysts used.

3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting infections or inflammatory conditions.
  • Agricultural Chemistry: Its antimicrobial properties may find use in developing agrochemicals that protect crops from pathogens.
  • Material Science: The compound could be explored for use in polymer chemistry due to its unique structural features.

Interaction studies focus on how 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one interacts with biological molecules:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action and potential therapeutic targets.
  • Enzyme Inhibition Assays: Evaluating whether this compound inhibits specific enzymes could reveal its utility in treating diseases where such enzymes play a crucial role.

Understanding these interactions is essential for predicting the compound's behavior in biological systems.

Several compounds share structural similarities with 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3,3-Dimethyldihydro-2H-pyran-4(3H)-one625099-31-20.80
1-(Tetrahydro-2H-pyran-4-yl)ethanone137052-08-50.79
2,2-Dimethyltetrahydropyran-4-one1194-16-70.74

Uniqueness

The uniqueness of 3-(Cyclohexanecarbonyl)dihydro-2H-pyran-4(3H)-one lies in its specific cyclohexanecarbonyl group, which distinguishes it from other pyranones that may lack this substituent. This feature potentially enhances its biological activity and application scope compared to structurally similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

210.125594432 g/mol

Monoisotopic Mass

210.125594432 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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